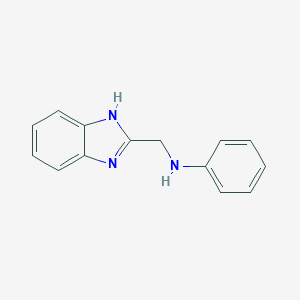

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICPDSJTBAXDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316558 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-59-4 | |

| Record name | N-(1H-Benzimidazol-2-ylmethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 304579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine, a molecule of significant interest within the field of medicinal chemistry. Benzimidazole derivatives are recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and provides a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and validate this and related benzimidazole-based compounds.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[5] Its structural similarity to endogenous purines allows it to interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities.[6][7] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2][7] N-substituted benzimidazole derivatives, in particular, have demonstrated significant potential in medicinal chemistry.[8] This guide focuses on a specific derivative, this compound, providing a detailed roadmap for its synthesis and comprehensive characterization.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of a 2-(chloromethyl)-1H-benzimidazole intermediate, followed by nucleophilic substitution with N-phenylamine (aniline).

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

The initial step involves the condensation of o-phenylenediamine with chloroacetic acid.[9] This reaction is typically carried out under acidic conditions and heating. The acid catalyzes the reaction by protonating the carbonyl group of chloroacetic acid, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Step 2: Synthesis of this compound

The 2-(chloromethyl)-1H-benzimidazole intermediate is then reacted with N-phenylamine (aniline).[9] In this nucleophilic substitution reaction, the nitrogen atom of aniline attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The reaction is often carried out in a polar solvent like ethanol and may be facilitated by a base to neutralize the HCl formed during the reaction.[9]

Experimental Protocol: A Self-Validating System

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

Hydrochloric acid (4N)

-

N-phenylamine (Aniline)

-

Ethanol

-

Potassium iodide (catalytic amount)

-

Potassium hydroxide

-

Distilled water

Procedure:

Part A: Synthesis of 2-(chloromethyl)-1H-benzimidazole

-

In a round-bottom flask, a mixture of o-phenylenediamine and chloroacetic acid in a 1:1 molar ratio is prepared.

-

4N Hydrochloric acid is added, and the mixture is refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

The precipitate is filtered, washed with cold water, and dried to yield crude 2-(chloromethyl)-1H-benzimidazole.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Part B: Synthesis of this compound [9]

-

To a solution of 2-(chloromethyl)-1H-benzimidazole (10 mmol) in 50 mL of ethanol, add N-phenylamine (10 mmol) and a catalytic amount of potassium iodide (10 mmol).

-

The mixture is heated under reflux for 6 hours.

-

After 6 hours, a solution of potassium hydroxide (10 mmol in 5 mL of water) is added, and stirring is continued for another 2 hours.

-

The reaction mixture is then cooled to room temperature and poured into crushed ice.

-

The resulting solid product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.

Comprehensive Characterization

Structural elucidation of the synthesized compound is critical for confirming its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~12.5-13.0 ppm (s, 1H, NH of benzimidazole): Broad singlet due to the acidic proton of the imidazole ring.[11][12] δ ~7.1-7.7 ppm (m, 4H, Ar-H of benzimidazole): Complex multiplet for the aromatic protons of the benzimidazole ring system.[11][13] δ ~6.6-7.3 ppm (m, 5H, Ar-H of phenyl ring): Multiplet for the aromatic protons of the N-phenyl group. δ ~5.0-5.5 ppm (s, 1H, NH of amine): A singlet that may be broad, corresponding to the secondary amine proton.[14] δ ~4.5-4.8 ppm (s, 2H, CH₂): A singlet for the methylene protons linking the benzimidazole and phenylamine moieties. | The chemical shifts are indicative of the electronic environment of the protons. The acidic NH proton of the benzimidazole is typically downfield. Aromatic protons resonate in the characteristic 6.5-8.5 ppm region.[14] The methylene protons adjacent to two aromatic systems will also be downfield. |

| ¹³C NMR | δ ~150-155 ppm (C=N): Quaternary carbon of the imidazole ring.[13][15] δ ~110-145 ppm (Ar-C): Multiple signals corresponding to the aromatic carbons of both the benzimidazole and phenyl rings.[15][16] δ ~45-50 ppm (CH₂): Signal for the methylene carbon. | The chemical shifts of the carbon atoms provide a map of the carbon skeleton. The C=N carbon is characteristically downfield. Aromatic carbons appear in a predictable range, and the methylene carbon will have a distinct chemical shift. |

| FT-IR | ~3400-3300 cm⁻¹ (N-H stretch): Broad peak corresponding to the N-H stretching vibrations of the benzimidazole and the secondary amine.[13][17][18] ~3100-3000 cm⁻¹ (Ar C-H stretch): Stretching vibrations of the aromatic C-H bonds. ~1620-1600 cm⁻¹ (C=N stretch): Characteristic stretching vibration of the imidazole C=N bond.[13][19] ~1580-1450 cm⁻¹ (C=C stretch): Aromatic ring skeletal vibrations.[14] | Infrared spectroscopy is crucial for identifying the key functional groups present in the molecule. The N-H, C=N, and aromatic C=C stretching frequencies are diagnostic for the successful synthesis of the target compound.[18] |

| Mass Spec. | [M+H]⁺: The molecular ion peak corresponding to the protonated molecule (C₁₄H₁₃N₃ + H⁺). The high-resolution mass spectrometry (HRMS) should confirm the exact molecular formula.[13][20] | Mass spectrometry provides the molecular weight of the compound, confirming the overall composition. Fragmentation patterns can further support the proposed structure.[20] |

Potential Applications and Future Directions

Benzimidazole derivatives are the subject of intense research in drug discovery due to their diverse pharmacological profiles.[21][22] N-substituted benzimidazoles have shown promise as anticancer, antifungal, and antibacterial agents.[7][8] The title compound, this compound, serves as a valuable scaffold for further chemical modification to explore and optimize its biological activity. Future research could involve the synthesis of a library of derivatives with substitutions on the phenyl ring or the benzimidazole nucleus to establish structure-activity relationships (SAR) and identify lead compounds for various therapeutic targets.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The detailed characterization protocol, based on established spectroscopic techniques, provides a robust framework for the structural verification of the target compound. The information presented herein is intended to empower researchers in medicinal chemistry and drug development with the foundational knowledge required to synthesize and characterize this and other related benzimidazole derivatives, paving the way for the discovery of novel therapeutic agents.

References

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (n.d.). Impactfactor. Retrieved January 15, 2026, from [Link]

- Butković, K., et al. (2022).

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved January 15, 2026, from [Link]

-

Gaba, M., et al. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. Retrieved January 15, 2026, from [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. Retrieved January 15, 2026, from [Link]

-

Kumar, A., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Retrieved January 15, 2026, from [Link]

-

Sharma, D., et al. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association. Retrieved January 15, 2026, from [Link]

- Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261.

- Perin, N., et al. (2022).

-

N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Begunov, R. S., & Sokolov, A. A. (2020). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

- Al-Juboori, A. M. H. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(1), 475-483.

- Nikolova, Y., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 69(4), 995-1006.

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Stamford Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 519-526.

- Hajri, A., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF NEW BIS N'-(1H-BENZIMIDAZOL-2-YL)-N-ALKYLAMIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 6(5), 52-56.

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved January 15, 2026, from [Link]

-

What happens when (1H-benzimidazol-2-ylmethyl)-N-phenyl amine is added to copper(II) acetate? Spectroscopic, magnetic, and DFT studies. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1H-Benzimidazol-2-amine. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1680-1691.

-

synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

- Siddiqui, N., et al. (2012). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 5(4), 435-442.

Sources

- 1. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ace.as-pub.com [ace.as-pub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. isca.me [isca.me]

- 22. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine is a molecule of significant interest within the broader class of benzimidazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1] A comprehensive understanding of its physicochemical properties is fundamental for any rational drug design, formulation development, or mechanistic study. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. It is structured not as a rigid report of pre-existing data, but as a practical and theoretical guide for the researcher. We will delve into the synthetic pathway, elucidate the expected structural characterization, and provide detailed, field-proven protocols for determining critical parameters such as melting point, solubility, and pKa. The causality behind experimental choices is emphasized throughout, reflecting a synthesis of technical accuracy and practical laboratory insight.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, an isostere of naturally occurring nucleotides, is a privileged pharmacophore in medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents. The title compound, this compound, combines the benzimidazole core with a flexible N-phenylaminomethyl substituent at the 2-position. This structural motif offers a rich template for exploring structure-activity relationships. A thorough characterization of its fundamental physicochemical properties is the non-negotiable first step in unlocking its therapeutic potential.

Synthesis and Purification: A Validated Pathway

The synthesis of this compound is reliably achieved through nucleophilic substitution. The most common and effective route involves the condensation of 2-(chloromethyl)-1H-benzimidazole with aniline (N-phenylamine).[1]

Synthetic Workflow

The overall synthetic process, from starting materials to purified product, is outlined below. This workflow is designed to ensure high yield and purity, which are critical for accurate physicochemical analysis.

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-(Chloromethyl)-1H-benzimidazole (1.0 eq)

-

N-Phenylamine (Aniline) (1.0 eq)

-

Potassium Iodide (KI) (catalytic amount, e.g., 0.1 eq) - Expert Insight: KI facilitates the reaction by in-situ formation of the more reactive 2-(iodomethyl) intermediate via the Finkelstein reaction.

-

Ethanol (anhydrous)

-

Potassium Hydroxide (KOH) (1.0 eq)

-

Deionized Water

-

Crushed Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-(chloromethyl)-1H-benzimidazole (1.0 eq), N-phenylamine (1.0 eq), and a catalytic amount of KI to anhydrous ethanol (approx. 5 mL per mmol of reactant).

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 6 hours, allow the mixture to cool slightly and add a solution of KOH (1.0 eq) in water. Causality: The base is added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing protonation of the amine reactants.

-

Stir the reaction mixture vigorously for an additional 2 hours at room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice water. This will cause the product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.[1]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural fingerprint. A comprehensive approach to characterization is a self-validating system; the data from each technique should be consistent with the proposed structure.[2]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics based on analysis of structurally similar benzimidazole derivatives found in the literature.[3][4][5][6][7]

| Technique | Expected Observations | Rationale / Interpretation |

| ¹H NMR | δ ~12.5 ppm (br s, 1H): Benzimidazole N-H proton.δ 7.1-7.7 ppm (m, 9H): Aromatic protons from both benzimidazole and phenyl rings.δ ~4.5-5.0 ppm (s, 2H): Methylene (-CH₂-) protons.δ ~5.5-6.5 ppm (br s, 1H): Amine N-H proton. | The benzimidazole N-H proton is characteristically downfield due to hydrogen bonding and aromaticity.[5][6] The methylene protons appear as a singlet as they are adjacent to a nitrogen and have no adjacent protons for coupling. The amine N-H may be broad and its position can vary. |

| ¹³C NMR | δ ~150-155 ppm: C2 carbon of the benzimidazole ring.δ ~110-145 ppm: Remaining aromatic carbons.δ ~45-55 ppm: Methylene (-CH₂-) carbon. | The C2 carbon, attached to two nitrogen atoms, is typically the most downfield of the benzimidazole carbons.[7][8] The methylene carbon signal will be in the aliphatic region. |

| FT-IR (KBr) | ~3400 cm⁻¹ (broad): N-H stretching (imidazole).~3350 cm⁻¹: N-H stretching (secondary amine).~3050 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: C=N stretching.~1450-1500 cm⁻¹: Aromatic C=C stretching. | The broadness of the N-H band is indicative of hydrogen bonding. The combination of these specific stretches provides strong evidence for the key functional groups present in the molecule.[3][6][9] |

| Mass Spec. (ESI+) | [M+H]⁺ at m/z = 224.12 | Electrospray ionization in positive mode will likely protonate one of the basic nitrogen atoms, giving a molecular ion peak corresponding to the molecular weight (223.28 g/mol ) plus a proton. |

Core Physicochemical Properties: Protocols and Expected Behavior

The following sections detail the protocols for determining key physicochemical properties. These methods are based on established guidelines for Active Pharmaceutical Ingredients (APIs).[2][10]

Physical State and Melting Point

-

Expected State: Crystalline solid at room temperature.

-

Significance: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities.

-

Protocol for Determination:

-

Place a small amount of the dried, purified compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Based on related benzimidazole derivatives, an estimated melting point would be in the range of 160-200 °C.

-

Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation design. Benzimidazoles generally exhibit poor water solubility, but N-substitution can improve solubility in organic solvents.[11][12]

-

Expected Behavior: The molecule possesses both a polar benzimidazole core capable of hydrogen bonding and non-polar phenyl and methylene groups. Therefore, it is expected to be poorly soluble in water, sparingly soluble in non-polar solvents like hexane, and more soluble in polar aprotic solvents like DMSO, DMF, and alcohols.[12][13]

-

Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [14][15]

-

Prepare a series of vials containing different solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, DMSO).

-

Add an excess amount of the solid compound to each vial, ensuring solid is present even after equilibration. Expert Insight: Using an excess is critical to ensure a saturated solution is achieved for determining equilibrium solubility.

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, visually confirm that excess solid remains.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Express solubility in mg/mL or µg/mL.

-

Acid Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. The benzimidazole ring contains both a weakly acidic proton (imidazole N-H) and a weakly basic nitrogen atom.

-

Expected Behavior: The benzimidazole core is weakly basic. The pKa of the conjugate acid (protonated benzimidazole) is expected to be in the range of 4.5-5.5. Experimental determination can be challenging due to low aqueous solubility.[16]

-

Protocol for pKa Determination (Potentiometric Titration):

-

Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., water/methanol mixture) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

-

Use a calibrated pH meter to record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Alternatively, for compounds with chromophores that change upon ionization, UV-Vis spectrophotometry can be used by measuring absorbance at different pH values.

-

Analytical Characterization Workflow

The logical flow for the complete physicochemical characterization of a newly synthesized batch is depicted below.

Caption: A logical workflow for the physicochemical characterization of the title compound.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of this compound. While specific experimental data for this molecule is not yet widely published, the protocols and expected values provided herein, grounded in the established chemistry of the benzimidazole class, offer a robust starting point for any research and development professional. Adherence to these self-validating methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the journey from molecular concept to potential therapeutic application.

References

-

Shahnaz M, Kaur P, Parkash J, Parsad DN. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5):460-464. [Link]

-

Reddy, B. S. R., & Rajesham, V. (2014). Synthesis and Characterization of N-Substituted Polybenzimidazoles. International Journal of Advanced Research in Engineering and Technology, 5(11), 134-142. [Link]

-

CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights.net. [Link]

-

ResearchGate. (n.d.). 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). ResearchGate. [Link]

-

The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]

-

Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(3), 1595-1602. [Link]

-

Kadhim, M. A., & Al-Masoudi, W. A. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 32(2), 1043-1049. [Link]

-

Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. ResearchGate. [Link]

-

Express Pharma. (2013). Quality in APIs. Express Pharma. [Link]

-

World Health Organization. (2019). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Doganc, F., & Ertas, M. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

-

Divya, C. S., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 283-294. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

-

Mora-Diez, N., et al. (2015). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 119(4), 1599-1610. [Link]

-

Vasantha, T. S., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

-

Reddy, T. J., et al. (2008). Expedient synthesis of benzimidazoles using amides. Organic & Biomolecular Chemistry, 6(18), 3338-3342. [Link]

-

Larina, L. I., & Lopyrev, V. A. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3143. [Link]

-

Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449-456. [Link]

-

Husain, A., et al. (2012). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 5(4), 475-482. [Link]

-

Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Organic Chemistry, 70(3), 1019-1028. [Link]

-

Kadhim, M. A., & Al-Masoudi, W. A. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 32(2), 1043-1049. [Link]

-

Al-Ostath, A. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5220. [Link]

-

Al-Otaibi, J. S., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(17), 6296. [Link]

-

Bouattour, Y., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]

-

Ajani, O. O., et al. (2013). Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. International Research Journal of Pure & Applied Chemistry. [Link]

-

Tsenkova, G., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 68(4), 831-841. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labinsights.nl [labinsights.nl]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. expresspharma.in [expresspharma.in]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

- 14. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] As a privileged structure, its derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] This guide provides an in-depth exploration of the putative mechanisms of action for a specific derivative, N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine, and outlines a comprehensive strategy for its experimental validation.

Introduction to this compound: A Molecule of Therapeutic Potential

This compound belongs to the broad class of 2-substituted benzimidazoles. The core benzimidazole structure, a fusion of benzene and imidazole rings, is an isostere of naturally occurring purine nucleotides, allowing it to interact with a variety of biological targets.[1][6] The specific substitutions at the 2-position, in this case, a methyl group linked to a phenylamine, are critical in defining its pharmacological profile. While extensive research exists for the broader benzimidazole class, this document will focus on elucidating the specific mechanistic pathways pertinent to this compound.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the extensive literature on benzimidazole derivatives, we can postulate several primary mechanisms through which this compound may exert its biological effects. The flexibility of the benzimidazole ring system allows for diverse, weak interactions, enabling it to bind to a wide array of therapeutic targets.[1]

Anti-inflammatory and Analgesic Pathways

A significant body of evidence points to the anti-inflammatory and analgesic potential of benzimidazole derivatives.[5][7] This is a promising avenue for this compound.

-

Inhibition of Pro-inflammatory Mediators: One of the key anti-inflammatory mechanisms of benzimidazoles is the inhibition of pro-inflammatory cytokines and enzymes.[5] Specifically, derivatives have been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), a key player in systemic inflammation and neuroinflammatory processes.[7][8] It is hypothesized that this compound interferes with signaling pathways that lead to the transcription of TNF-α, such as the NF-κB pathway.

-

Cyclooxygenase (COX) Enzyme Inhibition: Benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of pain and inflammation.[3][5] The structural features of this compound may allow it to fit into the active site of COX-1 and/or COX-2, blocking their activity.

Workflow for Investigating Anti-inflammatory Action

Caption: Experimental workflow for validating the anti-inflammatory and analgesic mechanism.

Anticancer Activity

The structural similarity of the benzimidazole core to purine nucleotides makes it a prime candidate for interfering with nucleic acid and protein synthesis in rapidly proliferating cancer cells.[1][9]

-

Microtubule Disruption: A well-established mechanism for many benzimidazole-containing drugs is the inhibition of microtubule polymerization.[1][10] By binding to β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][10] The N-phenylamine moiety of the target compound may contribute to its binding affinity and selectivity for tubulin.

-

Enzyme Inhibition in Cancer Proliferation:

-

Topoisomerase Inhibition: Benzimidazole derivatives have been shown to act as topoisomerase inhibitors.[1] By stabilizing the DNA-topoisomerase complex, they prevent the re-ligation of DNA strands, leading to DNA damage and apoptosis.

-

Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are regulated by protein kinases. The benzimidazole scaffold is a common feature in many kinase inhibitors.

-

Signaling Pathway for Microtubule Disruption

Caption: Postulated signaling pathway for anticancer activity via microtubule disruption.

Experimental Protocols for Mechanistic Validation

To rigorously test these hypotheses, a series of well-defined experiments are required. The following protocols provide a framework for elucidating the mechanism of action of this compound.

Protocol for Assessing Anti-inflammatory Effects

Objective: To determine if this compound inhibits the production of pro-inflammatory cytokines in vitro.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Stimulation: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Protocol for Evaluating Anticancer Activity

Objective: To assess the cytotoxic effects of this compound on cancer cell lines and determine its effect on the cell cycle.

Methodology:

-

Cell Viability Assay:

-

Seed various cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates.

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Assess cell viability using an MTT or similar colorimetric assay.

-

Determine the IC50 value for each cell line.

-

-

Cell Cycle Analysis:

-

Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would suggest microtubule disruption.

-

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

| Assay | Parameter | Result |

| TNF-α Inhibition | IC50 (µM) | Experimental Value |

| IL-6 Inhibition | IC50 (µM) | Experimental Value |

| COX-1 Inhibition | IC50 (µM) | Experimental Value |

| COX-2 Inhibition | IC50 (µM) | Experimental Value |

| MCF-7 Cytotoxicity | IC50 (µM) | Experimental Value |

| HeLa Cytotoxicity | IC50 (µM) | Experimental Value |

| Cell Cycle Analysis (HeLa) | % Cells in G2/M | Experimental Value |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising therapeutic candidate with a potentially multi-targeted mechanism of action. Its anti-inflammatory and anticancer properties are likely rooted in the well-established pharmacology of the benzimidazole scaffold. The experimental framework outlined in this guide provides a clear path to validating these hypotheses and further elucidating the precise molecular interactions of this compound. Future research should focus on identifying specific protein targets through techniques such as affinity chromatography and proteomics, as well as evaluating its efficacy and safety in preclinical animal models. The synthesis of analogues with modifications to the phenylamine and benzimidazole rings could also provide valuable structure-activity relationship (SAR) data to optimize its therapeutic potential.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

-

Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. PubMed Central. Available at: [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. PubMed Central. Available at: [Link]

-

What happens when (1H-benzimidazol-2-ylmethyl)-N-phenyl amine is added to copper(II) acetate? Spectroscopic, magnetic, and DFT studies | Request PDF. ResearchGate. Available at: [Link]

-

The Benzimidazole Derivatives, B1 (N-[(1 H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1 H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. PubMed. Available at: [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]

-

N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... ResearchGate. Available at: [Link]

-

The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Neuroscience. Available at: [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]

- 8. The Benzimidazole Derivatives, B1 (N-[(1 H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1 H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

solubility and stability studies of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

An In-Depth Technical Guide to the Solubility and Stability Profiling of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine for Preformulation and Drug Development

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2] this compound (NBMPA) represents a key synthetic intermediate and a potential pharmacophore in its own right, with derivatives showing promise in areas such as oncology.[3] However, the successful translation of any promising compound from the bench to the clinic is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of NBMPA. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also maximally informative for guiding drug development decisions, from formulation to packaging and storage.

The Physicochemical Foundation: Core Characterization

Before embarking on solubility or stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and are crucial for designing meaningful experiments. The benzimidazole ring system is generally stable, resistant to strong acids and bases, though some derivatives can be susceptible to oxidation and photodegradation.[1][4]

1.1 Key Molecular Properties this compound is a molecule that combines the weakly basic benzimidazole nucleus (pKa ≈ 5.3) with a secondary amine linker and a phenyl group.[2] This structure suggests a lipophilic character and the potential for protonation in acidic environments, which will directly influence its solubility.

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Analogs

| Property | Value / Observation | Rationale & Implication | Source |

| Molecular Weight | ~223.28 g/mol (Calculated) | Influences diffusion and dissolution rates. | - |

| LogP (Predicted) | 2.5 - 3.5 (Estimated) | Suggests low intrinsic aqueous solubility and a preference for lipid environments. | [5][6] |

| pKa (Predicted) | 4.5 - 5.5 (Benzimidazole N) | The molecule will be positively charged at pH values below its pKa, which is expected to significantly increase aqueous solubility. | [2] |

| Thermal Stability | Stable up to ~50°C, with significant decomposition by 350°C. | Provides a temperature range for handling and storage; informs thermal stress testing conditions. | [7] |

| Appearance | White or off-white solid (Typical for benzimidazoles). | Basic physical state for handling and weighing. | [8] |

Solubility Profiling: Beyond a Single Number

Solubility is not a static value but a dynamic property highly dependent on the environment. For a weakly basic compound like NBMPA, a pH-solubility profile is the most critical initial assessment, as it predicts how the compound's solubility will change throughout the gastrointestinal tract.

Experimental Workflow: pH-Solubility Profiling

The industry-standard shake-flask method at equilibrium provides the most reliable thermodynamic solubility data. The core principle is to saturate a solution with the compound and measure the concentration of the dissolved solute after equilibrium is reached.

Caption: Workflow for pH-dependent solubility determination.

Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition: Add an excess of solid NBMPA to vials containing each buffer to create a slurry. The excess must be sufficient to ensure saturation can be reached and solid remains visible at the end of the experiment.

-

Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Sampling & Filtration: After equilibration, allow the vials to stand, then carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze using a validated HPLC-UV method to determine the concentration of dissolved NBMPA.

-

Data Analysis: Plot the measured solubility (in µg/mL or mM) against the measured final pH of each buffer solution.

Solubility in Pharmaceutical Solvents

Understanding solubility in common organic and co-solvents is vital for developing analytical methods, purification strategies, and potential liquid formulations.

Table 2: Representative Data Table for NBMPA Solubility in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water (pH 7.0) | 25 | < 0.01 | Practically Insoluble |

| 0.1 M HCl (pH 1.0) | 25 | > 10 | Soluble |

| Methanol | 25 | ~5 | Sparingly Soluble |

| Ethanol | 25 | ~2 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely Soluble |

| Polyethylene Glycol 400 | 25 | ~15 | Soluble |

Note: Values are hypothetical for illustrative purposes.

Stability Profiling: A Forced Degradation Approach

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[9][10] By subjecting NBMPA to harsh conditions, we can rapidly identify its likely degradation pathways, elucidate the structure of potential degradants, and, most importantly, develop a stability-indicating analytical method .[9]

The Forced Degradation Workflow

The overall strategy involves exposing the drug substance to five key stress conditions: acid hydrolysis, base hydrolysis, oxidation, heat, and light.[11] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely.

Caption: Overview of a forced degradation study workflow.

Protocol 2: Hydrolytic Stability

-

Rationale: To assess susceptibility to breakdown in aqueous environments of varying pH.

-

Acid Hydrolysis: To 1 mL of a 1 mg/mL NBMPA stock solution (in a water-miscible solvent like acetonitrile), add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.[4]

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]

Protocol 3: Oxidative Stability

-

Rationale: The electron-rich benzimidazole ring can be susceptible to oxidation. This study mimics potential exposure to peroxides in excipients or oxidative stress in vivo.

-

Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).[4]

Protocol 4: Photostability

-

Rationale: Many heterocyclic compounds absorb UV light and can undergo photodegradation. This is critical for determining packaging requirements.

-

Procedure: Expose both solid NBMPA and a solution (e.g., in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil and stored under the same conditions.

Protocol 5: Thermal Stability

-

Rationale: To evaluate the impact of elevated temperatures that may be encountered during manufacturing (e.g., drying) or storage in hot climates.

-

Procedure: Store both solid NBMPA and a solution in sealed vials at an elevated temperature (e.g., 80°C). Analyze samples at various time points over several days.

The Analytical Core: Stability-Indicating Method

The data from a forced degradation study is only as good as the analytical method used to generate it. A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients.

Logic of SIM Development

The development is an iterative process. An initial HPLC method is used to analyze the stressed samples. If the parent peak and all degradant peaks are well-resolved (Resolution > 2) and the parent peak shows no co-elution (as determined by a Peak Purity analysis via a Photodiode Array detector), the method is considered stability-indicating and can proceed to validation.

Caption: Logical workflow for developing a stability-indicating method.

Protocol 6: Example Stability-Indicating HPLC-UV Method

This serves as a robust starting point for NBMPA analysis.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (or λmax of NBMPA)

-

Injection Volume: 10 µL

Justification: A reversed-phase C18 column is a workhorse for molecules of this polarity. A formic acid modifier ensures good peak shape by protonating the molecule and any silanols on the column. A gradient elution is necessary to separate the parent compound from potentially more polar or more non-polar degradants within a reasonable runtime.[4][12]

Conclusion and Implications for Drug Development

A comprehensive analysis of the solubility and stability of this compound is not an academic exercise; it is a fundamental requirement for its progression as a drug candidate.

-

Solubility Insights: The pH-solubility profile will dictate formulation strategy. Given its predicted properties, NBMPA will likely exhibit "brick dust" solubility at neutral pH but improved solubility in the acidic environment of the stomach. This may favor an immediate-release oral solid dosage form. For intravenous formulations, a solubilizing excipient or a pH-adjusted vehicle would be necessary.

-

Stability Insights: The forced degradation studies will reveal the molecule's liabilities. If significant photodegradation is observed, light-protective packaging (e.g., amber vials, blister packs with foil) will be mandatory.[4][13] If oxidative degradation is a primary pathway, the inclusion of an antioxidant in the formulation and manufacturing under an inert atmosphere (e.g., nitrogen blanket) should be considered.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust data package that not only satisfies regulatory requirements but also provides the critical insights needed to intelligently and efficiently guide the development of this compound from a promising molecule into a viable therapeutic agent.

References

-

A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Song, D., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules. [Link]

-

Unmanned Systems, A. F. A. C. (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

-

Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link]

-

Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]

-

Vasantha, T. S., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-bis(1H-benzimidazol-2-ylmethyl)-N-methylamine. PubChem Compound Database. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. PubChem Compound Database. [Link]

-

Mohamed, G. G., et al. (2014). What happens when (1H-benzimidazol-2-ylmethyl)-N-phenyl amine is added to copper(II) acetate? Spectroscopic, magnetic, and DFT studies. ResearchGate. [Link]

-

El-Sherif, A. A., & Shoukry, M. M. (2012). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Bhaskar, R. D., et al. (2020). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N,N-bis(1H-benzimidazol-2-ylmethyl)-N-methylamine | C17H17N5 | CID 59460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 11. biomedres.us [biomedres.us]

- 12. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Crystal Structure Analysis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the methodologies and critical considerations for the crystal structure analysis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine derivatives. These compounds form a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

The Strategic Imperative of Structural Elucidation

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a cornerstone in the design of bioactive molecules, partly due to its ability to mimic nucleotides and interact with biological targets.[3][4] The this compound core, in particular, offers a versatile framework with multiple points for synthetic modification. The seemingly subtle substitution patterns on the phenylamine or the benzimidazole ring can drastically alter the molecule's conformation, its intermolecular interactions, and consequently, its biological efficacy.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of these derivatives. The precise knowledge of bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions provides an empirical foundation for computational modeling, rational drug design, and understanding pharmacokinetic and pharmacodynamic properties. For instance, the planarity of the benzimidazole system and the relative orientation of the phenylamine group are critical determinants of how the molecule fits into a target's binding pocket.[5][6]

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles. Each stage is critical for the success of the subsequent one.

Caption: Workflow for Crystal Structure Analysis.

Synthesis and Purification: The Foundation

The synthesis of this compound derivatives typically involves the condensation of o-phenylenediamine with a suitably substituted carboxylic acid or aldehyde, followed by further modifications.[2][7] A common route involves reacting 2-(chloromethyl)-1H-benzimidazole with a substituted aniline in the presence of a base.[4]

Crucial Insight: The purity of the synthesized compound is non-negotiable for successful crystallization. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids, oils, or poorly formed crystals. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity before proceeding.[2][8]

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Step-by-Step Methodology:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation (Most Common Method):

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Other Techniques: If slow evaporation fails, consider vapor diffusion (liquid-liquid or liquid-gas) or slow cooling of a saturated solution.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions with clear facets) have formed, carefully remove them from the mother liquor using a nylon loop.

Data Collection and Processing

A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam in a single-crystal diffractometer.[9] As the crystal is rotated, a series of diffraction patterns are collected.

These raw diffraction data are then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution, Refinement, and Analysis

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary model of the molecular structure.

Structure Refinement: This iterative process refines the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by the R-factor (residual factor); a lower R-factor indicates a better fit.

Analysis of Structural Features: The refined structure provides a wealth of information:

-

Molecular Conformation: The three-dimensional arrangement of the atoms, including the planarity of the benzimidazole core and the torsion angles that define the orientation of the phenylamine substituent.

-

Intermolecular Interactions: Crucially, the analysis reveals how molecules pack in the crystal lattice. This is governed by non-covalent interactions such as hydrogen bonds (e.g., N-H···N, N-H···O) and π-π stacking interactions between aromatic rings.[10][11][12] These interactions are vital for the stability of the crystal structure and can be predictive of interactions with biological macromolecules.[11] Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts.[10][13][14]

The general chemical structure and numbering scheme for the this compound core are illustrated below.

Caption: General structure of the core molecule.

Case Study: Interpreting Crystallographic Data

To illustrate the practical application of these principles, the table below summarizes hypothetical crystallographic data for two representative derivatives.

| Parameter | Derivative A (R=H) | Derivative B (R=4-Cl) | Significance |

| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Pbca | Defines the symmetry elements within the unit cell.[9][14] |

| Unit Cell (Å, °) | a=15.4, b=9.3, c=9.9, β=101.6 | a=7.8, b=11.9, c=22.6, α=β=γ=90 | Dimensions and angles of the repeating unit.[9][15] |

| Dihedral Angle¹ | 51.8° | 18.2° | A smaller angle in B suggests a more planar conformation.[14][15] |

| Key H-Bond | N-H···N (intermolecular chain) | C-H···Cl (intermolecular network) | Different substituents drive different packing motifs.[14][15] |

¹Dihedral angle between the benzimidazole and phenyl rings.

In this example, the introduction of a chloro-substituent in Derivative B not only alters the molecular conformation (smaller dihedral angle) but also changes the dominant intermolecular interaction from N-H···N hydrogen bonding to C-H···Cl interactions. This has profound implications for crystal packing and could influence properties like solubility and melting point. The more planar conformation of Derivative B might also allow for a better fit into a planar binding site of a target protein.

Conclusion: From Structure to Strategy

Crystal structure analysis of this compound derivatives is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution snapshot of the molecule's three-dimensional architecture and its preferred intermolecular interactions. This empirical data is critical for validating computational models, understanding structure-activity relationships, and guiding the rational design of more potent and selective drug candidates. By integrating crystallographic insights into the drug development pipeline, research teams can de-risk projects, accelerate timelines, and increase the probability of success in bringing novel therapeutics to the clinic.

References

-

Crystal structures and intermolecular interactions of two novel antioxidant triazolyl-benzimidazole compounds. (2025). ResearchGate. [Link]

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. National Institutes of Health (NIH). [Link]

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2022). International Union of Crystallography (IUCr) Journals. [Link]

-

Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. (2021). Oriental Journal of Physical Sciences. [Link]

-

The structures of benzimidazole derivatives and their potential as tuberculostatics. Semantic Scholar. [Link]

-

Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

-

Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. ACS Publications. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2019). ResearchGate. [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. National Institutes of Health (NIH). [Link]

-

Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. National Institutes of Health (NIH). [Link]

-

3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile. National Institutes of Health (NIH). [Link]

-

Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (2019). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health (NIH). [Link]

-

Molecular structures of 2-Arylaminomethyl-1H-benzimidazole: Spectral, electrochemical, DFT and biological studies. (2025). ResearchGate. [Link]

-

N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... (2022). ResearchGate. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2017). MDPI. [Link]

-

Structure of the benzimidazole derivatives. (2022). ResearchGate. [Link]

-

In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2018). PubMed. [Link]

-

(1H-Benzodiazol-2-ylmethyl)diethylamine. National Institutes of Health (NIH). [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). ResearchGate. [Link]

-

Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. National Institutes of Health (NIH). [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI. [Link]

-

Synthesis, Characterization, and crystallographic analysis of some benzoimidazole derivatives. Sci-Hub. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

Sources

- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]

- 12. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Targets of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine: A Strategy for Drug Discovery

Abstract